molecular formula C18H23NO5S B5228262 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B5228262
M. Wt: 365.4 g/mol
InChI Key: AGSXEMJMVQQVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a synthetic compound that has garnered attention in various fields of research due to its unique structure and properties. Its intricate molecular configuration allows for diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid involves a multi-step process:

  • Starting materials: : The synthesis typically begins with the appropriate thiophene derivatives and cyclohexene compounds.

  • Reaction conditions: : The reactions often require catalysts, specific temperatures, and solvents to achieve the desired product.

  • Industrial methods: : In industrial settings, the production of this compound may involve batch or continuous processes, with stringent control over reaction parameters to ensure yield and purity.

Chemical Reactions Analysis

6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid undergoes various chemical reactions:

  • Oxidation and reduction: : These reactions can modify the oxidation state of specific atoms within the molecule, often altering its reactivity and properties.

  • Substitution reactions: : Involves replacing one functional group with another, using reagents such as halides or nitrates under controlled conditions.

  • Common reagents: : Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

  • Major products: : Depends on the type of reaction, but can include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid has numerous applications in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : Can act as a probe or inhibitor in biochemical assays, helping to elucidate molecular pathways.

  • Medicine: : Potential therapeutic applications, including drug development for targeting specific biological pathways.

  • Industry: : Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is rooted in its ability to interact with specific molecular targets:

  • Molecular targets: : Often involves binding to proteins, enzymes, or receptors, affecting their function.

  • Pathways involved: : The compound may inhibit or activate biochemical pathways, depending on its structure and the target's nature.

Comparison with Similar Compounds

When compared to similar compounds, 6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid stands out due to:

  • Uniqueness: : Its specific arrangement of functional groups and the resulting properties.

  • Similar compounds: : Includes other thiophene and cyclohexene derivatives, each with distinct yet comparable features, such as 3-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-2-cyclohexene-1-carboxylic acid and 5-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-1-cyclohexene-1-carboxylic acid.

There you have it! This compound is quite the player in multiple scientific arenas, showing off its versatility and uniqueness.

Properties

IUPAC Name

6-[(4,5-dimethyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S/c1-9(2)24-18(23)14-10(3)11(4)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h5-6,9,12-13H,7-8H2,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSXEMJMVQQVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CC=CCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.